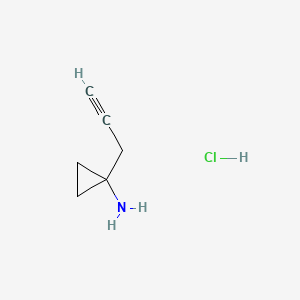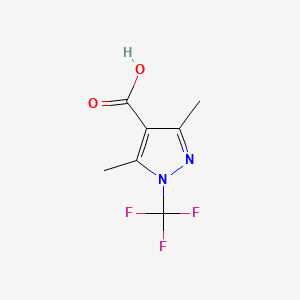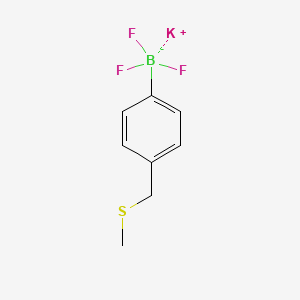
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and a propargylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone derivatives with propargylamine under specific conditions. One common method involves the use of copper(II) chloride as a catalyst in a solvent-free environment at elevated temperatures . The reaction proceeds through a three-component coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The propargylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, amine oxides, and reduced amine compounds.
Applications De Recherche Scientifique
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The propargylamine group can inhibit enzymes such as monoamine oxidase, leading to neuroprotective effects. Additionally, the compound can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug development and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride: Similar structure but with a cyclobutane ring instead of cyclopropane.
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride: Contains a phenyl group and is used in click chemistry reactions.
Propargylamine: A simpler compound with a propargylamine group, used in various organic reactions.
Uniqueness
1-(Prop-2-yn-1-yl)cyclopropan-1-amine hydrochloride is unique due to its combination of a cyclopropane ring and a propargylamine group. This structure imparts specific reactivity and stability, making it valuable in synthetic chemistry and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H10ClN |
|---|---|
Poids moléculaire |
131.60 g/mol |
Nom IUPAC |
1-prop-2-ynylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-3-6(7)4-5-6;/h1H,3-5,7H2;1H |
Clé InChI |
AILMUVHIPMPCQP-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)acetic acid hydrochloride](/img/structure/B15297234.png)


![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate dihydrochloride](/img/structure/B15297268.png)
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)

